Chiral Impurity A in Sitagliptin Phosphate: Pharmacopeial Limit and Regulatory Requirement for (R)-Sitagliptin
The European Pharmacopoeia (Ph. Eur.) monograph for Sitagliptin Phosphate Monohydrate defines the (R)-enantiomer as 'Impurity A' and sets a quantitative limit of NMT 0.5% [1]. This establishes a clear, verifiable specification that directly mandates the use of the (R)-enantiomer as a reference standard for quality control testing, a requirement not met by any other DPP-4 inhibitor or the active (S)-enantiomer.
| Evidence Dimension | Regulatory limit for enantiomeric impurity |
|---|---|
| Target Compound Data | (R)-Sitagliptin (Impurity A) |
| Comparator Or Baseline | Sitagliptin Phosphate (active pharmaceutical ingredient) |
| Quantified Difference | Maximum allowed level of (R)-enantiomer is 0.5% |
| Conditions | Ph. Eur. monograph 2778 |
Why This Matters
This pharmacopeial limit creates a non-discretionary procurement need for (R)-sitagliptin reference material for any manufacturer seeking regulatory approval for sitagliptin-containing products.
- [1] European Pharmacopoeia (Ph. Eur.) monograph 2778: Sitagliptin Phosphate Monohydrate. (2025). View Source
